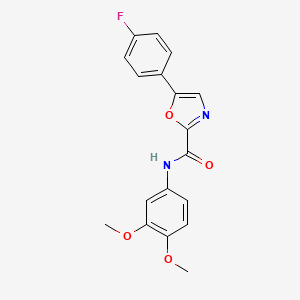

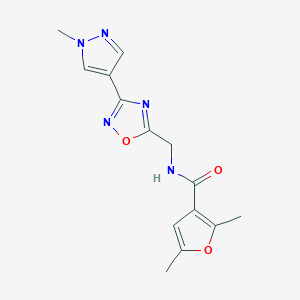

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known as CMFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMFP belongs to the class of compounds known as furanocinnamides, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular structure of certain derivatives of (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has been a subject of research. For instance, the molecular structure of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide was determined using single-crystal X-ray analysis. This indicates a focus on the structural characterization of such compounds, which is fundamental in understanding their potential applications in various fields, including pharmaceuticals and materials science (Hošek et al., 2019).

Potential Biological Activities

Research into the biological activities of compounds structurally related to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has shown significant results. For example, studies have highlighted the anti-inflammatory potential of N-arylcinnamanilides, which share a similar core structure. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents (Hošek et al., 2019).

Chemical Synthesis and Reactions

The synthesis and reactions of related compounds have been explored extensively. For instance, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has been studied, leading to the formation of various pyridine and piperidine derivatives. This research contributes to the understanding of the chemical behavior of (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide under different conditions and can inform its applications in synthesis and drug design (O'callaghan et al., 1999).

Anticonvulsant and Analgesic Activities

The anticonvulsant and analgesic activities of compounds similar to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide have been investigated. Studies have shown that certain N-cinnamoyl derivatives exhibit promising anticonvulsant and analgesic properties, highlighting the potential therapeutic applications of these compounds in treating neurological disorders (Gunia-Krzyżak et al., 2019).

Antimalarial Activity

Research has also explored the antimalarial activity of N-phenyl-substituted cinnamanilides, closely related to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide. Some derivatives were found to be effective against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting potential applications in antimalarial therapy (Kos et al., 2022).

Antitubercular Activity

In the field of antimicrobial research, some derivatives have shown modest growth inhibition of Mycobacterium tuberculosis, indicating potential for antitubercular applications. This research contributes to the ongoing search for new treatments against tuberculosis (Sanna et al., 2002).

Propriétés

IUPAC Name |

(E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-6-7-13(19-11)8-9-15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKHGOLIXIUETJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)